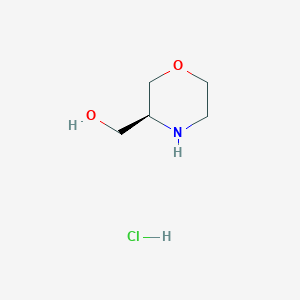

(S)-morpholin-3-ylmethanol hydrochloride

Descripción

Propiedades

IUPAC Name |

[(3S)-morpholin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUDHYXVXRFLY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660886 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-79-7 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(S)-Hydroxymethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 2-oxo-3-[4-(3-oxo-morpholin-4-yl)-phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione

The synthesis of 2-{2-oxo-3-[4-(3-oxo-morpholin-4-yl)-phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione involves several steps:

- Reacting 4-[4-(3-Chloro-2(R)-hydroxy-propyl amino)-phenyl]-morpholin-3-one of formula (V) or a salt thereof with a suitable phthalimide derivative to yield 2-((2R)-2-hydroxy)-3-{[4-(3-oxo-4-morpholinyl)-phenyl]amino}-propyl)-1H-isoindole-1,3-(2H)-dione of formula (VIII). Suitable phthalimide derivatives include potassium phthalimide and sodium phthalimide, with potassium phthalimide being preferred. The molar equivalents of the reagent can range from about 1 to 5 moles per mole of compound V, with 1 mole being preferred. The reaction may occur with or without organic solvents, but is preferably performed with them. Suitable solvents include alcohols like methanol, ethanol, t-amyl alcohol, t-butyl alcohol, and isopropyl alcohol, cyclic ethers like tetrahydrofuran, and aprotic polar solvents like N,N-dimethylformamide and acetonitrile, or mixtures thereof, with methanol preferred. The reaction temperature can range from about 25°C to about 150°C, or the boiling point of the solvent(s) used, with the boiling point preferred. The reaction time can range from about 30 minutes to about 5 hours, with 1 hour preferred.

- Cyclization of compound of formula (VIII) or a salt thereof using a suitable reagent gives the compound of formula (III).

- Reacting the compound of formula (IV) with a suitable reagent to give the compound 2-{2-Oxo-3-[4-(3-oxo-morpholin-4-yl)phenyl]-oxazolidin-5(R)-ylmethyl}-isoindole-1,3-dione of formula (III).

- Reacting the compound of formula (III) with a suitable reagent to give the compound of formula (II).

Procedure for preparing 4-[4-(5-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one

- 57 gms of 4-[4-(3-chloro-2-hydroxy-propyl amino)-phenyl]-morpholin-3-one and methylene chloride (600 ml) were charged into a clean and dry 4 neck R.B.flask. 32 gms of carbonyl diimidazole was added at about 30° C. and the resultant reaction mixture was stirred for about 20 hours. After completion of the reaction, the reaction mixture was washed with water, and methylene chloride was distilled completely to give 48 gms of the title compound.

Procedure for preparing 2-{2-oxo-3-[4-(3-oxo-morpholin-4-yl)-phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione

- 60 gms of 4-[4-(5-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one, potassium phthalimide (40 g) and N,N-dimethyl formamide (400 ml) were charged into a clean and dry 4 neck R.B.flask. The resultant reaction mixture was heated to reflux for about 5 hours. After completion of the reaction, the reaction mixture was cooled to about 30° C. and poured into 2 L of water, and the solid separated was filtered to give 50 gms of the title compound.

Purification Procedure

- 50 g of crude compound of formula III and 125 ml DMF were charged into a clean and dry 4 neck R.B.flask and heated to about 90° C. The clear solution obtained and carbon (5 g) was charged. The reaction suspension was stirred for 5 mins and filtered under hot conditions. The filtrate was cooled to about 30° C., 150 ml of acetone was added, and the solid separated was filtered after 30-45 min and washed with acetone (50 ml) to afford 42.5 g of pure product as a half-white colored solid.

Análisis De Reacciones Químicas

(S)-Morpholin-3-ylmethanol hydrochloride: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of morpholin-3-one.

Reduction: The compound can be reduced to form (S)-morpholin-3-ylmethanol.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Morpholin-3-one

Reduction: (S)-morpholin-3-ylmethanol

Substitution Reactions: Various substituted morpholines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

(S)-Morpholin-3-ylmethanol hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be incorporated into drug molecules that target specific biological pathways. For instance, it has been utilized in the development of compounds with potential anti-cancer properties by modifying its functional groups to enhance biological activity.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity. A study demonstrated that modifications to this compound led to enhanced efficacy against viral infections such as influenza and HIV. The mechanism involves the inhibition of viral replication through interference with viral polymerases.

Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations. Its ability to improve the mechanical and thermal properties of polymers makes it a candidate for enhancing materials used in various applications, including coatings and textiles.

| Application | Effect |

|---|---|

| Coatings | Improved adhesion |

| Textiles | Enhanced durability |

Mecanismo De Acción

The mechanism by which (S)-morpholin-3-ylmethanol hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Enantiomeric Pair: (R)-Morpholin-3-ylmethanol Hydrochloride

- CAS : 1212377-10-0

- Molecular Formula: C₅H₁₁NO₂·HCl

- Molecular Weight : 153.608 g/mol

- Key Difference : The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. This enantiomeric distinction can lead to divergent biological activities, such as receptor binding efficiency or metabolic pathways .

- Applications : Used in asymmetric synthesis and pharmacological studies to compare enantioselectivity .

Methoxymethyl-Substituted Derivatives

- 3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-76-4) Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 167.62 g/mol (estimated)

- (S)-3-(Methoxymethyl)morpholine hydrochloride (CAS: 1212377-10-0)

Benzyl-Substituted Derivative

- This modification is common in kinase inhibitor development .

Aryl-Substituted Derivatives

- (S)-3-(p-Tolyl)morpholine Hydrochloride (CAS: 1391510-98-7) Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.70 g/mol Key Difference: The p-tolyl group enhances aromatic interactions in drug-receptor complexes, making it valuable in central nervous system (CNS) drug candidates .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The (S)- and (R)-enantiomers of morpholin-3-ylmethanol hydrochloride exhibit distinct pharmacological profiles. For example, the (S)-form may show higher affinity for certain serotonin receptors .

- Substituent Effects : Methoxymethyl derivatives demonstrate improved blood-brain barrier penetration compared to hydroxymethyl analogs, making them suitable for CNS-targeted therapies .

- Synthetic Utility : Benzyl- and tolyl-substituted morpholines are prioritized in medicinal chemistry for their enhanced stability and target engagement .

Actividad Biológica

(S)-Morpholin-3-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₅H₁₁ClN₂O₂

- Molecular Weight : Approximately 153.61 g/mol

- Solubility : Highly soluble in water (50.8 mg/ml) .

The compound features a morpholine ring, which contributes to its pharmacological properties. Its hydroxyl group allows for further functionalization, making it a versatile building block for the synthesis of other biologically active compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which warrant further investigation.

- Neurotransmitter Interaction : Interaction studies have shown that it may bind to receptors involved in neurotransmission, potentially influencing mood and pain pathways .

- Anticancer Potential : The morpholine structure is often associated with various pharmacological effects, including analgesic and anti-cancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential effects observed; further studies needed |

| Neurotransmitter Interaction | May influence mood and pain pathways |

| Anticancer Potential | Associated with analgesic effects and cancer treatment |

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of (S)-3-chloromorpholine with methanol. These methods highlight the compound's versatility in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study investigated the effects of morpholine derivatives on cancer cell lines. The compound exhibited significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, demonstrating a selective toxicity profile with an IC50 value of 0.126 µM. This suggests a potential for developing targeted cancer therapies .

Case Study 2: Neurotransmitter Binding

Another study focused on the binding affinity of this compound to neurotransmitter receptors. Initial findings indicate that it may modulate serotonin and dopamine pathways, which could have implications for mood disorders .

Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its ability to interact with biological systems makes it valuable for developing new therapeutic agents targeting inflammation and cancer.

Q & A

Q. Table 1: Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Step |

|---|---|---|---|

| Asymmetric Synthesis | 65–75 | ≥98 | Chiral catalyst (e.g., BINAP) |

| Chiral Resolution | 40–50 | ≥99 | Preparative HPLC |

Which analytical techniques are most effective for confirming the structural and enantiomeric integrity of this compound?

Answer:

A multi-modal approach is critical:

- Structural Confirmation :

- Enantiomeric Purity :

How should researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound configurations?

Answer:

Discrepancies often arise from stereochemical misassignments or solvent effects. To resolve:

X-ray Crystallography : Definitive determination of absolute configuration .

Advanced NMR :

- NOESY : Identify spatial proximity of protons to confirm ring puckering .

- DFT Simulations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) .

Cross-Validation : Replicate results across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced conformational changes .

What experimental designs are optimal for assessing the hydrolytic stability of this compound under physiological pH conditions?

Answer:

Design accelerated stability studies:

- Conditions : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 14 days .

- Analysis :

- HPLC-UV/MS : Monitor degradation products (e.g., morpholine ring opening or methanol elimination) .

- Kinetic Modeling : Calculate rate constants (k) and half-life (t1/2) using first-order kinetics.

- Critical Parameters : Oxygen exclusion (via nitrogen purging) to prevent oxidation .

Q. Table 2: Hydrolytic Stability at pH 7.4

| Time (Days) | % Remaining | Major Degradant |

|---|---|---|

| 7 | 92.3 | Morpholine-3-carbinol |

| 14 | 84.7 | Methanol adduct |

How can researchers systematically investigate the solvent-dependent conformational behavior of this compound?

Answer:

- Variable-Temperature NMR : Perform in D2O, DMSO-d6, and CDCl3 to study ring puckering dynamics .

- FTIR Spectroscopy : Analyze O-H and N-H stretching frequencies to assess hydrogen bonding in polar vs. non-polar solvents .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict preferential conformers (e.g., chair vs. boat morpholine ring) .

Q. Key Findings :

- In polar solvents (D2O), the compound adopts a chair conformation stabilized by hydrogen bonding.

- In non-polar solvents (CDCl3), increased ring flexibility is observed due to reduced solvation .

What strategies mitigate racemization during the synthesis or storage of this compound?

Answer:

- Synthesis :

- Storage :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.